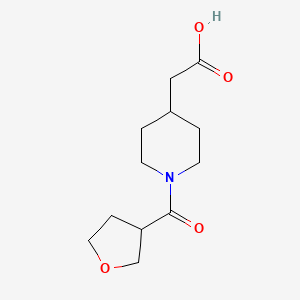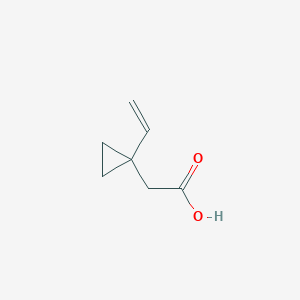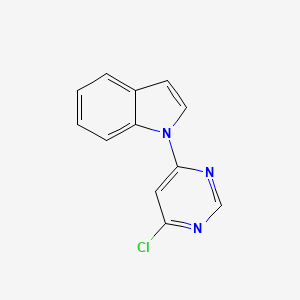![molecular formula C7H10N2O3 B1470208 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1368397-01-6](/img/structure/B1470208.png)
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound. It is also known as 2-(dimethylamino)oxazole-4-carboxylic acid . The molecular weight of this compound is 156.14 .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For example, the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers has been reported . The polymerization rate increased three-fold on increasing the feed compositions .Molecular Structure Analysis
The molecular structure of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid can be analyzed using various techniques. For instance, the InChI code for this compound is 1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) .Wissenschaftliche Forschungsanwendungen
Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarrier systems for drug and gene delivery. These systems can simultaneously carry anticancer drugs and nucleic acids, which have different physico-chemical properties. The use of this compound in amphiphilic block copolymers has shown potential in forming micelles that can be loaded with therapeutic agents like quercetin and DNA for targeted cancer therapy .
Synthesis of Biocompatible Polymers
It serves as a starting material for the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) , which is a biocompatible polymer. PDMAEMA is known for its thermal and pH-sensitive properties, making it suitable for various biomedical applications, including responsive drug delivery systems .
Creation of Amphiphilic Block Copolymers
The compound is instrumental in creating amphiphilic block copolymers . These copolymers can self-assemble into nanosized structures in aqueous media, which are useful for loading and delivering hydrophobic drugs and other therapeutic molecules .
Antioxidant and Anti-inflammatory Applications
Incorporating this compound into polymer structures has been explored for its antioxidant and anti-inflammatory properties. When used in drug delivery, it can enhance the therapeutic efficacy of loaded drugs that possess these properties .
Graft Copolymer Applications
The compound’s ability to form graft copolymers through click chemistry reactions has been leveraged to create multifunctional materials. These materials have applications in metabolic activity modulation and can be used in the study of various metabolic diseases .
Nanotechnology and Material Science
In the field of nanotechnology and material science, the compound is used to modify the surface properties of nanoparticles. This modification can improve the interaction with biological systems , such as increasing cellular uptake or biocompatibility, which is crucial for diagnostic and therapeutic applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWJFHKPVZYWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclopropanamine](/img/structure/B1470125.png)
![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)
![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)





